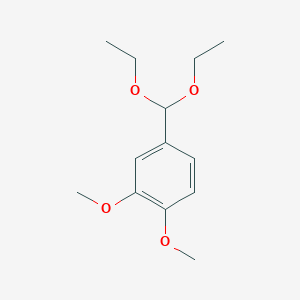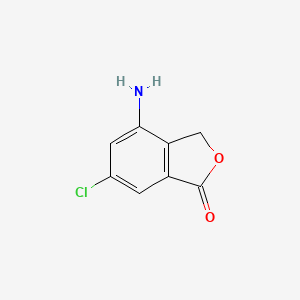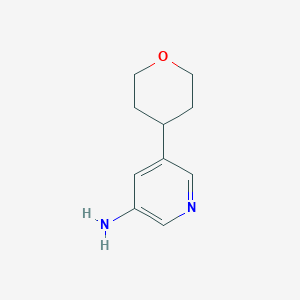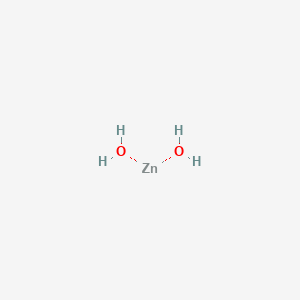
2-(diethylaminomethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylaminomethyl)phenol: is a chemical compound with the molecular formula C11H18N2O. It is also known as 4-amino-alpha-diethylamino-o-cresol. This compound is a derivative of o-cresol, which is a type of phenol. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylaminomethyl)phenol involves the reaction of o-cresol with diethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2-(diethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as quinones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2-(diethylaminomethyl)phenol is used as a reagent in organic synthesis. It is involved in the preparation of various chemical intermediates and final products .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar phenolic compounds in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological targets and its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is valued for its chemical stability and reactivity .
Mecanismo De Acción
The mechanism of action of 2-(diethylaminomethyl)phenol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound interacts with enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various metabolic pathways and biological processes .
Comparación Con Compuestos Similares
o-Cresol: A simple phenolic compound with the formula C7H8O.
m-Cresol: An isomer of o-cresol with the formula C7H8O.
p-Cresol: Another isomer of o-cresol with the formula C7H8O.
Uniqueness: 2-(diethylaminomethyl)phenol is unique due to the presence of the diethylamino group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and makes it suitable for specific applications in research and industry .
Propiedades
Número CAS |
4992-02-3 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h5-8,13H,3-4,9H2,1-2H3 |
Clave InChI |
IGXXOUGMPVOZFH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3-acetylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8784256.png)






![Propanedioic acid, [1-(4-methylphenyl)-2-nitroethyl]-, dimethyl ester](/img/structure/B8784302.png)

